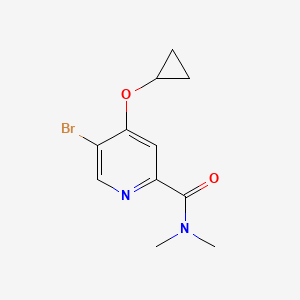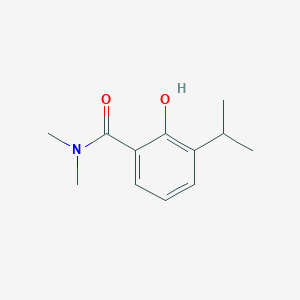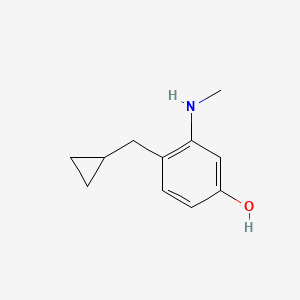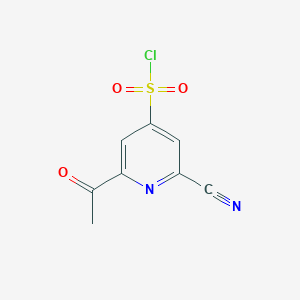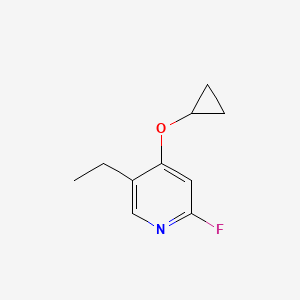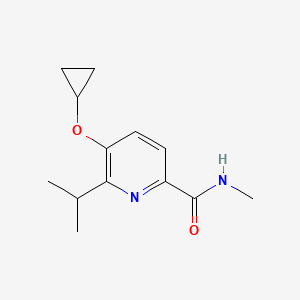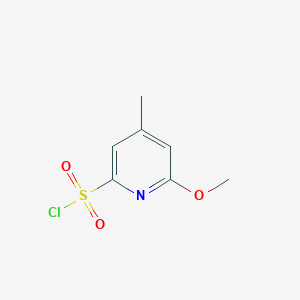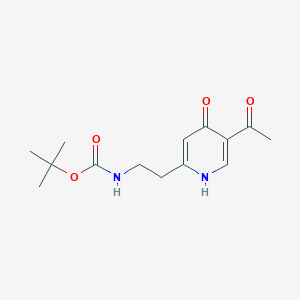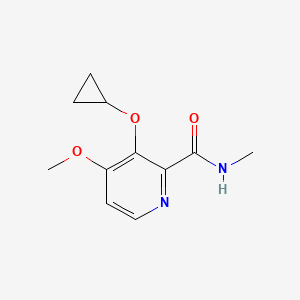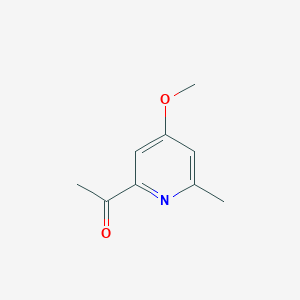
1-Cyclopropoxy-2-ethyl-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-2-ethyl-3-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate cyclopropoxy and ethyl-substituted benzene derivatives.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective iodination of the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-2-ethyl-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-ethyl-3-iodobenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2-ethyl-3-iodobenzene involves its interaction with molecular targets through its aromatic and functional groups. The iodine atom can participate in halogen bonding, while the cyclopropoxy and ethyl groups influence the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-ethyl-3-iodobenzene can be compared with other similar compounds such as:
Iodobenzene: Lacks the cyclopropoxy and ethyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclopropylbenzene: Does not contain the iodine atom, resulting in different reactivity and applications.
Ethylbenzene: Similar to cyclopropylbenzene, it lacks the iodine atom and cyclopropoxy group, affecting its chemical properties.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-ethyl-3-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
JYQJPVVOSSQPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



